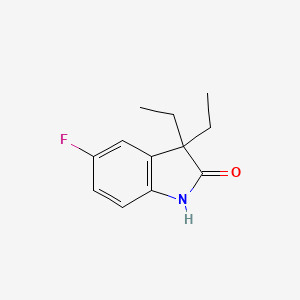

3,3-Diethyl-5-fluoroindolin-2-one

CAS No.:

Cat. No.: VC20378765

Molecular Formula: C12H14FNO

Molecular Weight: 207.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14FNO |

|---|---|

| Molecular Weight | 207.24 g/mol |

| IUPAC Name | 3,3-diethyl-5-fluoro-1H-indol-2-one |

| Standard InChI | InChI=1S/C12H14FNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15) |

| Standard InChI Key | QOLBJFYMCSPUCX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(C2=C(C=CC(=C2)F)NC1=O)CC |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture and Functional Groups

The compound features a bicyclic indolin-2-one core with two ethyl groups at the C3 position and a fluorine atom at C5. Key structural elements include:

-

Fused indole system: A six-membered benzene ring fused to a five-membered pyrrole ring.

-

Ketone group: A carbonyl moiety at the C2 position, critical for reactivity in organic synthesis.

-

Fluorine substitution: Enhances lipophilicity (logP ~4.2) and metabolic stability, a hallmark of fluorinated pharmaceuticals .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄FNO |

| Molecular Weight | 207.24 g/mol |

| Canonical SMILES | CCC1(C2=C(C=CC(=C2)F)NC1=O)CC |

| InChIKey | QOLBJFYMCSPUCX-UHFFFAOYSA-N |

Data compiled from PubChem and Vulcanchem.

Comparative Analysis with Analogues

The fluorine and ethyl substitutions distinguish this compound from other indolin-2-one derivatives:

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 3,3-diethyl-5-fluoroindolin-2-one typically involves multi-step protocols, though exact methods remain proprietary. Key approaches include:

-

Cyclization reactions: Formation of the indole core via condensation of appropriately substituted precursors.

-

Fluorination: Introduction of fluorine at the C5 position, often requiring specialized reagents (e.g., trifluoromethyl alkenes) .

-

Alkylation: Ethyl group introduction at the C3 position, potentially via nucleophilic substitution or organometallic coupling .

Patent-Disclosed Methods

A Chinese patent (CN104045592A) describes a hydrolysis-based approach for related 5-fluoroindolin-2-one derivatives:

-

Precursor preparation: 3-Methoxycarbonyl-5-fluoroindolin-2-one is hydrolyzed under acidic conditions (6M HCl, 1:3 molar ratio) to yield the target compound .

-

Purification: Crystallization or chromatography to isolate the pure product.

Challenges and Innovations

-

Stereochemical control: Ethyl groups at C3 may require chiral resolution or asymmetric synthesis.

-

Fluorination efficiency: Dual C–F bond cleavage strategies, as reported in dihydroindolizine synthesis, could inspire novel methods .

Biological and Pharmacological Insights

Structure-Activity Relationships (SAR)

Key insights from analogous compounds:

-

Fluorine substitution: Enhances binding affinity to kinases (e.g., VEGFR) by increasing hydrophobic interactions .

-

Ethyl groups: May improve solubility and membrane permeability, though steric bulk could hinder target binding.

Comparative Reactivity and Applications

Asymmetric Synthesis and Catalysis

Fluorinated indolin-2-ones serve as precursors in asymmetric Mannich and aldol reactions:

-

Mannich additions: Generate α-fluoro-β-amino-indolin-2-ones with quaternary stereocenters .

-

Copper-mediated coupling: Methyl iodide alkylation at C3, as demonstrated in 6-bromo-5-fluoro-3,3-dimethylindolin-2-one synthesis .

Industrial and Research Relevance

Future Research Directions

Optimization Priorities

-

Scalable synthesis: Development of cost-effective methods for large-scale production.

-

Biological profiling: In vitro/in vivo testing against cancer cell lines and kinase targets.

-

Derivatization: Exploration of C6/C7 substituents to modulate bioactivity.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume